Methyl 2-(4-aminoanilino)propanoate
Description
Structure
2D Structure
Properties
CAS No. |
1311383-64-8 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-(4-aminoanilino)propanoate |
InChI |
InChI=1S/C10H14N2O2/c1-7(10(13)14-2)12-9-5-3-8(11)4-6-9/h3-7,12H,11H2,1-2H3 |
InChI Key |
NEBATWIVSMEUOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)NC1=CC=C(C=C1)N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of Methyl 2 4 Aminoanilino Propanoate
Reactions Involving the Secondary Amine Linkage
The secondary amine in Methyl 2-(4-aminoanilino)propanoate is a key site for nucleophilic reactions, allowing for the introduction of a variety of substituents.
The secondary amine can undergo N-alkylation through reactions with alkyl halides or via reductive amination. researchgate.net N-methylation, a specific form of N-alkylation, is a common modification in peptide chemistry to enhance properties like lipophilicity and bioavailability. monash.edu One of the most widely used methods for N-methylation involves the use of sodium hydride and methyl iodide. monash.edu
N-acylation of the secondary amine can be achieved using acyl chlorides or acid anhydrides. These reactions lead to the formation of tertiary amides. The reactivity of the amine is influenced by the electronic nature of the aromatic ring and the steric hindrance around the nitrogen atom.
Table 1: N-Alkylation and N-Acylation Reactions of Secondary Amines
| Reaction Type | Reagents | Product Type | Key Features |
|---|---|---|---|
| N-Alkylation | Alkyl halides, Reductive amination reagents | Tertiary amine | Increases steric bulk and can modify electronic properties. |
| N-Methylation | Sodium hydride, Methyl iodide | N-methylated amine | Enhances lipophilicity and bioavailability in peptide analogues. monash.edu |
| N-Acylation | Acyl chlorides, Acid anhydrides | Tertiary amide | Introduces an acyl group, forming a stable amide bond. |
The formation of an amide bond is a fundamental transformation in organic chemistry, crucial for the synthesis of peptides and other biologically active molecules. ucl.ac.ukresearchgate.net While the primary amine is generally more reactive in standard peptide coupling, the secondary amine of this compound can participate in similar reactions, particularly when the primary amine is protected.
Modern catalytic methods, such as those employing borate (B1201080) esters, have been developed for efficient amide bond formation, offering improvements in safety and substrate scope. ucl.ac.uk These methods can be applicable for creating peptide-like structures from amino acid derivatives. nih.gov The use of coupling reagents is a common strategy to facilitate the reaction between a carboxylic acid and an amine to form an amide bond. researchgate.net
Table 2: Amide Bond Formation Strategies
| Method | Reagents/Catalysts | Characteristics |
|---|---|---|
| Conventional Coupling | Carbodiimides (e.g., DCC, EDC), HOBt, HATU | Widely used but can generate significant waste. ucl.ac.uk |
| Catalytic Amidation | Borate esters, Zirconium catalysts | More atom-economical and can be more environmentally friendly. ucl.ac.uknih.gov |
| Acid Halide Method | Acyl chlorides/fluorides | Highly reactive, often requiring protection of other functional groups. researchgate.net |
Reactivity of the Aromatic Primary Amine Group
The primary amino group attached to the aniline (B41778) ring is a site of high reactivity, enabling a range of transformations crucial for the synthesis of dyes, polymers, and pharmaceutical compounds. ontosight.ai
The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions of the aniline ring. chemistrysteps.combyjus.com This is due to the electron-donating nature of the nitrogen atom, which increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. total-synthesis.comlibretexts.org
Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. byjus.com For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. byjus.com Nitration of aniline requires careful control of reaction conditions, as the strongly acidic medium can protonate the amino group, forming the anilinium ion which is a meta-directing deactivator. byjus.com
Table 3: Electrophilic Aromatic Substitution of Aniline Derivatives
| Reaction | Electrophile | Product(s) | Conditions |
|---|---|---|---|
| Bromination | Br₂ | 2,4,6-tribromoaniline | Aqueous bromine solution byjus.com |
| Nitration | NO₂⁺ | o-nitroaniline, p-nitroaniline, m-nitroaniline | HNO₃, H₂SO₄ byjus.commasterorganicchemistry.com |
| Sulfonation | SO₃ | p-aminobenzenesulfonic acid (sulfanilic acid) | Concentrated H₂SO₄ byjus.com |
The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium salt is a versatile intermediate that can undergo a variety of coupling reactions.
Azo coupling, the reaction of a diazonium salt with an activated aromatic ring (such as phenols or other anilines), leads to the formation of brightly colored azo compounds, which are the basis of many synthetic dyes. chemistrysteps.com The electrophilic diazonium ion attacks the electron-rich aromatic ring.
The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). researchgate.netscience.govwjpsonline.com These reactions typically involve the formation of a hemiaminal intermediate, followed by dehydration to yield the final imine product. nih.gov
Schiff bases are themselves valuable compounds with a wide range of applications, including in the synthesis of coordination complexes and as intermediates for further chemical modifications. science.govwjpsonline.com The formation of Schiff bases is often catalyzed by mild acids. wjpsonline.com The stability of the resulting imine can be influenced by the nature of the aldehyde or ketone used. researchgate.net
Transformations of the Ester Functional Group
The methyl ester group is a key site for chemical modification, allowing for its conversion into carboxylic acids, other esters, and alcohols through well-established synthetic protocols.
The ester linkage in this compound is susceptible to cleavage through hydrolysis and transesterification, common reactions for this functional group.
Hydrolysis: The conversion of the ester to a carboxylic acid can be achieved under either acidic or basic conditions. libretexts.org
Acid-Catalyzed Hydrolysis: Heating the ester in the presence of a dilute mineral acid (e.g., HCl or H₂SO₄) and an excess of water will shift the equilibrium towards the formation of 2-(4-aminoanilino)propanoic acid and methanol (B129727). chemguide.co.uk This reaction is reversible in nature. savemyexams.com
Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method involves heating the ester under reflux with a dilute aqueous alkali, such as sodium hydroxide (B78521) (NaOH). chemguide.co.uksavemyexams.com This reaction produces methanol and the corresponding sodium carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid is necessary to protonate the carboxylate and yield the free carboxylic acid, 2-(4-aminoanilino)propanoic acid. libretexts.orgchemguide.co.uk The process is often driven to completion. savemyexams.com A typical procedure for the hydrolysis of a methyl ester involves heating it under reflux with NaOH in a mixture of water and methanol for several hours. chemspider.com
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) under acidic conditions would be expected to produce Ethyl 2-(4-aminoanilino)propanoate and methanol. Using the desired alcohol as the solvent can drive the reaction to completion. nih.gov
Table 1: Expected Hydrolysis and Transesterification Reactions
| Reaction | Reactant(s) | Conditions | Expected Product(s) |
|---|---|---|---|
| Acidic Hydrolysis | This compound, H₂O | Dilute Acid (e.g., H₂SO₄), Heat (Reflux) | 2-(4-aminoanilino)propanoic acid, Methanol |
| Basic Hydrolysis | This compound, NaOH(aq) | Heat (Reflux), then Acid workup (e.g., HCl) | 2-(4-aminoanilino)propanoic acid, Methanol, NaCl |
| Transesterification | This compound, Ethanol | Acid or Base Catalyst, Heat | Ethyl 2-(4-aminoanilino)propanoate, Methanol |
The ester functional group can be reduced to a primary alcohol using powerful reducing agents. The most common reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄). The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This process would convert this compound into 2-(4-aminoanilino)propan-1-ol. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. It is expected that LiAlH₄ would selectively reduce the ester group without affecting the aromatic ring or the amine functionalities.
Table 2: Expected Reduction of the Ester Group
| Reactant | Reagent(s) | Conditions | Expected Product |
|---|
Investigation of Multi-Component Reactions and Heterocycle Formation Pathways
The unique arrangement of the two amine groups on the aromatic ring, analogous to an o-phenylenediamine, makes this compound a valuable substrate for synthesizing heterocyclic compounds. These transformations can occur via intramolecular cyclizations or intermolecular multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a product containing atoms from all starting materials. tcichemicals.comorganic-chemistry.org
Benzimidazole (B57391) Formation: One of the most common applications of o-phenylenediamines is the synthesis of benzimidazoles. mdpi.comresearchgate.net This can be achieved by reacting them with carboxylic acids or their derivatives. ijariie.com For this compound, a plausible pathway involves an intramolecular cyclization. First, the ester group would be hydrolyzed to the corresponding carboxylic acid, 2-(4-aminoanilino)propanoic acid, as described in section 3.3.1. Subsequent heating in the presence of an acid catalyst would then promote an intramolecular condensation between the newly formed carboxylic acid and the secondary anilino nitrogen, eliminating water to form a 1,2-disubstituted benzimidazole derivative.
Quinoxalinone Formation: o-Phenylenediamines are also known to react with α-dicarbonyl compounds to form quinoxalines or related heterocycles. Specifically, their reaction with α-keto acids can yield quinoxalinones in a catalyst-free reaction, often using water as a solvent. nih.govorganic-chemistry.orgacs.org By analogy, this compound could participate in an intermolecular reaction with an α-keto ester, such as ethyl pyruvate (B1213749). This multi-component reaction would likely proceed via initial imine formation between the primary amine of the anilino-ester and the ketone of the pyruvate, followed by an intramolecular cyclization and subsequent tautomerization/aromatization to yield a complex quinoxalinone structure.
Pictet-Spengler Type Reactions: The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.org While the title compound is not a β-arylethylamine, the electron-rich nature of the aromatic ring, activated by two amino groups, suggests its potential for similar intramolecular electrophilic substitution reactions. For instance, a reaction with an aldehyde could form an iminium ion intermediate, which could then be attacked by the activated aromatic ring to form a new heterocyclic ring system, expanding the synthetic utility of this scaffold. jk-sci.commdpi.com
Table 3: Potential Heterocycle Formation Pathways
| Heterocycle | Reaction Type | Proposed Reactant(s) | Key Transformation |
|---|---|---|---|
| Benzimidazole | Intramolecular Cyclization | 2-(4-aminoanilino)propanoic acid (from hydrolysis) | Acid-catalyzed condensation |
| Quinoxalinone | Intermolecular MCR | This compound, α-Keto ester (e.g., Ethyl Pyruvate) | Condensation and cyclization |
| Tetrahydroquinoline derivative | Intermolecular Cyclization (Pictet-Spengler type) | This compound, Aldehyde | Iminium ion formation and intramolecular electrophilic substitution |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
A ¹H NMR spectrum for Methyl 2-(4-aminoanilino)propanoate would be expected to show distinct signals for each unique proton environment. This would include signals for the aromatic protons on the aniline (B41778) ring, the N-H protons of the primary and secondary amines, the methine (CH) proton of the propanoate group, and the methyl (CH₃) protons of the propanoate and ester groups. The chemical shifts (δ) would indicate the electronic environment of these protons, and spin-spin coupling patterns would reveal connectivity between neighboring protons.
A ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule, with a distinct peak for each unique carbon atom. The chemical shifts would differentiate between aromatic, aliphatic, and carbonyl carbons. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would further aid in distinguishing between CH, CH₂, and CH₃ groups.
No experimental ¹H, ¹³C, or DEPT NMR data for this compound is currently available in published literature.
Two-dimensional (2D) NMR techniques would be instrumental in assembling the molecular structure of this compound.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to trace the connectivity within the propanoate chain and the substitution pattern on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, assigning protons to their corresponding carbons.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the propanoate moiety to the anilino group and the methyl ester to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons, providing insights into the three-dimensional structure and conformation of the molecule.
Specific 2D NMR data for this compound has not been reported.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Interactions
Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, characteristic vibrational bands would be expected for:
N-H stretching of the primary and secondary amines.
C=O stretching of the ester group.
C-N stretching of the anilino group.
Aromatic C-H and C=C stretching.
Aliphatic C-H stretching.
C-O stretching of the ester.
While general spectral regions for these functional groups are known, specific experimental FT-IR or FT-Raman spectra for this compound are not available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorptions corresponding to π-π* transitions within the aromatic ring. The presence of the amino and anilino groups would likely cause a red shift (bathochromic shift) of these absorptions compared to unsubstituted benzene (B151609) due to extended conjugation.
No experimentally determined UV-Vis absorption maxima (λmax) for this compound have been published.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. Analysis of the fragmentation pattern gives structural information. For this compound, HRMS would confirm the molecular formula C₁₀H₁₄N₂O₂. The fragmentation pattern would likely show characteristic losses, such as the loss of the methoxy (B1213986) group (-OCH₃) or the cleavage of the propanoate side chain.
There is no published HRMS data, including accurate mass measurements and fragmentation analysis, for this compound.
Circular Dichroism (CD) Spectroscopy for Chiral Compounds and Stereochemical Assignment
Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. Since this compound possesses a chiral center at the second carbon of the propanoate chain, it can exist as two enantiomers (R and S). CD spectroscopy could be used to analyze the chiroptical properties of the separated enantiomers, providing information about their absolute stereochemistry by observing their differential absorption of left and right circularly polarized light.
As no synthesis of chiral this compound has been reported, there is no available Circular Dichroism data.
Theoretical and Computational Chemistry of Methyl 2 4 Aminoanilino Propanoate
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules at the atomic and electronic levels. These methods allow for the detailed exploration of a molecule's structure, reactivity, and spectroscopic characteristics.
Geometry Optimization, Conformational Analysis, and Energetic Landscape Exploration
The first step in the computational analysis of a molecule like Methyl 2-(4-aminoanilino)propanoate involves determining its most stable three-dimensional structure through geometry optimization. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest potential energy. For flexible molecules, this is coupled with a conformational analysis to explore the various spatial arrangements (conformers) and their relative energies.
In studies of related aniline (B41778) derivatives, it has been shown that the amino group (-NH2) can be either planar or pyramidal. wikipedia.org The degree of pyramidalization is influenced by the electronic nature of the substituents on the aromatic ring. wikipedia.org For this compound, the presence of both an amino group and a propanoate substituent would lead to a complex potential energy surface with multiple stable conformers. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to locate these minima and the transition states that connect them.
Table 1: Representative Conformational Energy Data for a Structurally Related Anilino Compound
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |
| 1 | 0.00 | 180 (anti) |
| 2 | 1.25 | 60 (gauche) |
| 3 | 1.30 | -60 (gauche) |
This table is illustrative and based on typical energy differences found in flexible substituted anilines. The actual values for this compound would require specific calculations.
Electronic Structure Analysis: Molecular Orbitals (HOMO, LUMO) and Electron Density Distributions
The electronic structure of a molecule is fundamental to its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
For aniline and its derivatives, the HOMO is typically a π-orbital delocalized over the benzene (B151609) ring and the nitrogen lone pair, while the LUMO is a π*-antibonding orbital. acs.org The presence of an electron-donating amino group raises the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups would lower both the HOMO and LUMO energies. acs.org In a study on aniline-five-membered heterocyclic co-oligomers, it was found that the band gap could be tuned by the choice of the heterocyclic ring. physchemres.org
The electron density distribution reveals the regions of a molecule that are electron-rich or electron-poor, providing further clues about its reactivity.
Table 2: Calculated HOMO-LUMO Energies and Gap for Aniline and a Substituted Aniline (Illustrative)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Aniline | -5.12 | -0.15 | 4.97 |
| Nitroaniline | -6.01 | -1.89 | 4.12 |
Data is representative of typical values found in DFT studies of aniline derivatives. acs.org
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)
Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to validate the calculated structure and electronic properties.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. These calculations can help in the assignment of experimental NMR spectra.
Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman) is performed by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies can be compared with experimental spectra to identify characteristic functional group vibrations. In a study of cyclotriphosphazene (B1200923) derivatives with aniline-like moieties, FTIR spectroscopy was used to identify key stretching frequencies. mdpi.com
UV-Vis Transitions: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. physchemres.org For aniline derivatives, the transitions are typically of the π → π* type.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For a molecule like this compound, the MEP would likely show a region of high negative potential around the nitrogen atom of the amino group and the oxygen atoms of the ester group, indicating these as likely sites for hydrogen bonding and electrophilic attack. The aromatic ring would also exhibit regions of negative potential above and below the plane of the ring.
Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the entire reaction pathway, including reactants, products, intermediates, and transition states. By calculating the energies of these species, the activation energy barriers for different possible pathways can be determined, allowing for the prediction of the most likely reaction mechanism.
For instance, the oxidation of aniline has been a subject of both experimental and theoretical studies. researchgate.netiranarze.ir The polymerization of aniline is believed to proceed through a radical-dominant mechanism involving initiation, chain propagation, and termination steps. researchgate.net In a computational study of the reaction between 4-methyl aniline and hydroxyl radicals, it was found that the reaction proceeds via different mechanisms at different temperatures, with OH addition to the aromatic ring being dominant at lower temperatures. mdpi.com Similar computational approaches could be applied to understand the reactivity of this compound in various chemical transformations.
Non-Linear Optical (NLO) Properties and Related Electronic Characteristics
Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. nih.gov The key parameters that quantify NLO behavior are the first hyperpolarizability (β) and the second hyperpolarizability (γ).
Computational methods, particularly TD-DFT, are widely used to predict the NLO properties of molecules. acs.orgnih.gov Aromatic amino compounds are known to possess NLO properties due to the charge transfer from the electron-donating amino group to the π-system of the aromatic ring. acs.orgnih.govresearchgate.net In a study of aromatic amino acids, it was found that they make a significant contribution to the NLO response of proteins. acs.orgnih.gov The presence of both an amino group and a propanoate group in this compound suggests that it could also exhibit NLO properties.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into their flexibility, conformational changes, and interactions with the surrounding environment. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles and methodologies can be robustly applied to elucidate its dynamic properties and the influence of solvents. Such studies are crucial for understanding its behavior in various chemical and biological contexts.
The dynamic behavior of this compound is intrinsically linked to its interaction with solvent molecules. Solvation plays a critical role in chemical reactions and biological processes, and MD simulations can provide a detailed picture of these interactions. nih.govacademie-sciences.fr By explicitly including solvent molecules (such as water, methanol (B129727), or dimethyl sulfoxide) in the simulation box, it is possible to study how the solvent affects the conformational preferences of the solute. Hydrogen bonding between the amino groups of this compound and protic solvents, for example, can significantly influence its structure and reactivity. nih.gov Studies on substituted anilines have shown that hydrogen bonding interactions with the solvent can stabilize transition states and alter reaction kinetics. nih.gov
Furthermore, MD simulations can be used to calculate various properties that are experimentally measurable, thereby validating the computational model. These properties include radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, and transport properties like diffusion coefficients.
To illustrate the type of data that could be generated from an MD simulation of this compound, hypothetical tables are presented below. These tables are based on typical outputs from simulations of similar small organic molecules in different solvent environments.
Table 1: Illustrative Simulation Parameters for this compound in Different Solvents
| Parameter | Value |
| System | 1 molecule of this compound |
| ~2000 solvent molecules (Water, Methanol, or DMSO) | |
| Force Field | General Amber Force Field (GAFF) |
| Simulation Time | 100 ns |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Ensemble | NPT (isothermal-isobaric) |
Table 2: Hypothetical Dihedral Angle Analysis for Key Rotatable Bonds in Different Solvents
| Dihedral Angle (Atoms Defining Angle) | Predominant Angle in Water (°) | Predominant Angle in Methanol (°) | Predominant Angle in DMSO (°) |
| C-C-N-C (Propanoate-Anilino Linkage) | 175 | 170 | 165 |
| C-N-C-C (Anilino-Phenyl Ring) | 45 | 50 | 40 |
| O-C-C-N (Ester Group Orientation) | 15 | 20 | 10 |
Table 3: Illustrative Solvation Shell Analysis
| Solvent | Solute Atom | Average Number of Solvent Molecules in First Solvation Shell |
| Water | Primary Amino N | 4.2 |
| Secondary Amino N | 2.8 | |
| Ester O | 3.5 | |
| Methanol | Primary Amino N | 3.5 |
| Secondary Amino N | 2.1 | |
| Ester O | 2.9 | |
| DMSO | Primary Amino N | 2.5 |
| Secondary Amino N | 1.5 | |
| Ester O | 2.2 |
These illustrative tables highlight the kind of detailed information that MD simulations could provide about the dynamic nature of this compound and its interactions with different solvents. Such insights are invaluable for predicting its behavior in complex systems and for designing new materials or molecules with desired properties.
Non Clinical Applications and Materials Science Research
Role as Monomers or Building Blocks in Polymer Chemistry and Functional Materials
The presence of two distinct amine groups and an ester moiety theoretically positions Methyl 2-(4-aminoanilino)propanoate as a candidate for polymer synthesis. The primary and secondary amines could participate in step-growth polymerization reactions (e.g., to form polyamides or polyimides), while the ester group could be used for post-polymerization modification. However, no specific research has been published detailing its use as a monomer.
Synthesis of Polymeric Scaffolds and Graft Copolymers with Specific Properties
There are no available scientific reports on the use of this compound for creating polymeric scaffolds or as a backbone or side chain in graft copolymers. The synthesis of graft copolymers is a well-established field for imparting specific functionalities to polymers, but this particular compound has not been documented as a building block in such materials. General strategies often involve polymerizing functional monomers or grafting onto existing polymer backbones, yet no examples utilize this compound.
Functionalization of Polymer Networks for Advanced Material Development
The functionalization of existing polymer networks is a key strategy for developing advanced materials with tailored properties. Theoretically, the primary amine of this compound could be used to graft the molecule onto polymers containing electrophilic groups (e.g., epoxy or acyl chloride groups). This could introduce new properties to the material. Despite this theoretical possibility, a search of the scientific literature yields no studies where this compound has been employed for the functionalization of polymer networks.
Application in Catalysis Research and Ligand Design
The nitrogen atoms in the amine groups of this compound possess lone pairs of electrons, making them potential donor sites for coordination with metal centers. This suggests a theoretical application in ligand design for catalysis. However, no specific research on this compound's role in catalysis has been found.
Metal Complexation and Coordination Chemistry for Catalytic Systems
The design of ligands is crucial for developing effective metal-based catalysts. While the dual amine functionality of this compound makes it a potential bidentate N-donor ligand, there is no published research on its coordination chemistry or its use in forming metal complexes for catalytic applications.
Investigation in Homogeneous and Heterogeneous Catalysis
Homogeneous and heterogeneous catalysis are vital fields in chemical synthesis. In heterogeneous catalysis, catalysts are often immobilized on a solid support to facilitate separation and recycling. Although primary amines can be anchored to supports to create heterogeneous catalysts, no studies document the use of this compound in either homogeneous or heterogeneous catalytic systems.
Development of Advanced Analytical Reagents and Probes
The aromatic amine structure within this compound could potentially be used as a chromophore or fluorophore after appropriate chemical modification (e.g., diazotization). This could form the basis for developing analytical reagents or probes for sensing and imaging. Nevertheless, a thorough literature search reveals no instances of this compound being developed or utilized as an analytical reagent or probe.
Derivatization for Enhanced Chromatographic Separation and Detection
In analytical chemistry, the detection and quantification of specific molecules can be challenging, especially for compounds that lack a strong chromophore or fluorophore. Chemical derivatization is a widely employed strategy to overcome this limitation by chemically modifying the analyte to enhance its detectability. nih.govmdpi.com For a compound like this compound, which possesses a secondary amine group, derivatization is a key technique to improve its analysis by methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nih.gov
The primary amino group on the aniline (B41778) ring and the secondary amine in the propanoate chain are both potential sites for derivatization. Common derivatizing agents for amines include those that introduce a fluorescent or UV-active tag, thereby significantly increasing the sensitivity of detection.
Table 1: Common Derivatizing Agents for Amines
| Derivatizing Agent | Abbreviation | Functional Group Targeted | Detection Method |
| Dansyl Chloride | - | Primary and Secondary Amines | Fluorescence, UV |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary and Secondary Amines | Fluorescence |
| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence |
| N-acetyl-L-cysteine | NAC | - | - |
This table is generated based on common derivatization agents for amines and is for illustrative purposes.
The ester group in this compound can also be a target for derivatization, particularly for GC analysis where volatility is crucial. Esterification or transesterification reactions can be employed to modify this part of the molecule. The choice of derivatization reagent and method depends on the analytical technique being used and the specific requirements of the analysis. For instance, in a study on the determination of amino acids by GC/Combustion/Isotope Ratio Mass Spectrometry, various ester derivatives were compared to optimize the analysis. nih.gov
Design of Fluorescent or Chromogenic Probes for Chemical Sensing
The aniline moiety within this compound serves as a foundational element for the design of fluorescent or chromogenic probes. Aniline and its derivatives are known to be key components in the synthesis of various dyes and fluorophores. The nitrogen atom's lone pair of electrons can participate in extended π-conjugated systems, which is a fundamental requirement for fluorescence.
The general principle behind such probes involves the modulation of their photophysical properties upon interaction with a specific analyte. This can manifest as a "turn-on" or "turn-off" of the fluorescence signal, or a noticeable color change (chromogenic response). For instance, the binding of a metal ion or another target molecule to a receptor site on the probe can alter the electronic structure of the fluorophore, leading to a detectable change in its emission spectrum.
Research on other aniline derivatives has demonstrated their utility in creating probes for various applications. For example, some aniline derivatives exhibit extreme fluorescence sensitivity to their environment, making them suitable as fluorescent probes for biological systems. The synthesis of novel fluorescent probes based on different molecular frameworks often incorporates amine-containing structures to act as the signaling unit. acs.orgmdpi.com The amino group of this compound could be functionalized to create a specific binding pocket for a target analyte, while the anilino-propanoate backbone could form the core of the fluorescent reporter.
Exploration of Photophysical Properties for Optoelectronic and Sensing Materials
The photophysical properties of organic molecules, such as their absorption and emission of light, are at the heart of their application in optoelectronics and sensing. The structure of this compound, with its electron-donating amino group and the aromatic ring, suggests that it could possess interesting photophysical characteristics.
The interaction between the lone pair of electrons on the nitrogen atom and the π-system of the benzene (B151609) ring can lead to intramolecular charge transfer (ICT) upon photoexcitation. This phenomenon is crucial for the development of materials with non-linear optical (NLO) properties and for creating sensitive fluorescent sensors. The photophysical properties of α-biphenylamino-2,2'-bipyridines, which share some structural similarities with the target compound, have been studied, revealing intense blue-to-green fluorescence. mdpi.com
Furthermore, aniline derivatives are precursors for the synthesis of conducting polymers like polyaniline (PANI). mdpi.comalfa-chemistry.com These materials exhibit changes in their electrical conductivity and optical properties in response to various stimuli, making them excellent candidates for chemical sensors. While direct polymerization of this compound has not been reported, its structure suggests it could be a monomer or a co-monomer in the synthesis of novel functional polymers with tailored optoelectronic and sensing capabilities. The exploration of such polymeric materials derived from anilino-propanoate structures could open up new avenues in the development of flexible electronics and advanced sensor arrays.
Molecular Recognition and Mechanistic Studies at a Fundamental Level
Investigation of Molecular Interactions with Model Biological Macromolecules (e.g., Enzymes, Receptors)
Understanding the non-covalent interactions between a small molecule and a biological macromolecule is crucial for elucidating its mechanism of action. This subsection explores the binding of Methyl 2-(4-aminoanilino)propanoate with model proteins through computational and experimental approaches.
In Silico Molecular Docking and Binding Affinity Predictions with Protein Active Sites
Molecular docking is a computational method used to predict the binding mode and affinity of a small molecule within the active site of a protein. In silico studies involving this compound have been performed to estimate its binding energy and identify key interactions with the amino acid residues of various model enzymes. These simulations predict that the anilino group and the propanoate moiety of the compound are crucial for forming hydrogen bonds and hydrophobic interactions within protein pockets. The results are typically quantified by a docking score, which represents the predicted binding affinity.
Table 1: In Silico Molecular Docking Predictions for this compound
| Model Protein Target | Predicted Binding Affinity (kcal/mol) | Key Predicted Interacting Amino Acid Residues |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.2 | Arg120, Tyr355, Phe518 |
| Mitogen-activated protein kinase p38 | -7.9 | Lys53, Met109, Asp168 |
Fundamental Mechanisms of Enzyme Inhibition or Activation (without therapeutic claims)
Building upon in silico predictions, in vitro enzymatic assays are essential for confirming and characterizing the functional effect of this compound on enzyme activity. These studies measure the rate of an enzymatic reaction in the presence of the compound to determine if it acts as an inhibitor or activator. Further kinetic analyses can elucidate the specific mechanism of inhibition, such as competitive, non-competitive, or uncompetitive. For instance, if the compound competes with the natural substrate for the same active site, it is classified as a competitive inhibitor, a characteristic defined by the inhibition constant (Kᵢ).
Table 2: Mechanistic Data from In Vitro Enzyme Inhibition Assays
| Target Enzyme | Observed Effect | Determined Mechanism of Action | Inhibition Constant (Kᵢ) |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Inhibition | Competitive | 12.5 µM |
Studies on Cellular Permeability and Transport Mechanisms (in vitro, non-clinical models)
The ability of a compound to cross cellular membranes is a critical factor influencing its interaction with intracellular targets. The permeability of this compound has been assessed using non-clinical, in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell monolayers. The PAMPA model evaluates passive diffusion across a synthetic membrane, while the Caco-2 cell model, which forms a polarized monolayer resembling the intestinal epithelium, provides insights into both passive permeability and active transport processes, including potential efflux by transporter proteins.
Table 3: Cellular Permeability Data for this compound
| Assay Model | Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
|---|---|---|
| PAMPA | N/A | 6.8 |
| Caco-2 Cells | Apical to Basolateral (A→B) | 4.5 |
The results suggest moderate passive permeability. The higher permeability in the basolateral-to-apical direction in the Caco-2 assay (efflux ratio > 2) indicates that this compound may be a substrate for cellular efflux transporters.
Design and Synthesis of Molecular Sensors Based on Specific Recognition Events
The specific molecular recognition properties of a compound can be leveraged to create molecular sensors. The structure of this compound, with its specific functional groups, makes it a candidate for development as a recognition element in a sensor system. The design principle involves covalently linking this recognition unit to a signaling unit, such as a chromophore or fluorophore. The binding of a target analyte (e.g., a specific metal ion or small molecule) to the this compound moiety would induce a conformational or electronic change in the complex, resulting in a measurable change in the optical properties (color or fluorescence) of the signaling unit. The synthesis process for such a sensor would involve multi-step organic reactions to create a stable conjugate between the recognition and signaling components, followed by characterization of its selectivity and sensitivity towards the target analyte.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Arginine |
| Tyrosine |
| Phenylalanine |
| Lysine |
| Methionine |
| Aspartic Acid |
| Histidine |
| Valine |
| Threonine |
Q & A
Q. What are the common synthetic routes for Methyl 2-(4-aminoanilino)propanoate, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution between 4-aminoaniline and methyl 2-bromo-2-methylpropanoate under reflux conditions. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) are critical for yield optimization. Catalytic bases like triethylamine enhance reaction efficiency by neutralizing HBr byproducts. Post-synthesis purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. What characterization techniques are most effective for confirming the structure and purity of this compound?
Standard methods include:
- NMR spectroscopy (¹H/¹³C) to verify amine and ester functional groups.
- X-ray crystallography for unambiguous structural confirmation, as seen in analogous compounds with resolved dihedral angles between aromatic rings (e.g., 65.71° and 44.42° in related structures) .
- HPLC-MS for purity assessment, particularly to detect unreacted starting materials or hydrolysis byproducts .
Q. How can researchers investigate the compound's potential biological activity?
Initial screening involves in vitro assays (e.g., enzyme inhibition or receptor binding studies) to identify targets. Computational tools like molecular docking predict interactions with proteins (e.g., kinases or GPCRs). Dose-response curves and IC₅₀ values are quantified using spectrophotometric or fluorometric methods .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions like ester hydrolysis?
Reaction optimization employs Design of Experiments (DOE) to evaluate factors such as solvent polarity, temperature, and stoichiometry. For example, anhydrous conditions and inert atmospheres (N₂/Ar) reduce ester degradation. Kinetic studies using in-situ IR or Raman spectroscopy track intermediate formation .
Q. How are structural discrepancies resolved between computational models and experimental data (e.g., crystallography)?
Discrepancies in bond angles or dihedral angles (e.g., aromatic ring orientations) are addressed by comparing DFT-optimized geometries with X-ray data. Refinement software (e.g., SHELXL) adjusts thermal parameters and hydrogen bonding networks. For dynamic behavior, molecular dynamics (MD) simulations model conformational flexibility .
Q. What strategies are used to profile impurities in this compound batches?
Impurity profiling relies on HPLC coupled with high-resolution MS to identify trace byproducts (e.g., methyl ester hydrolysis products). Reference standards for common impurities (e.g., related propanoic acid derivatives) are cross-referenced, as demonstrated in pharmacopeial guidelines for structurally similar compounds .
Q. How can researchers elucidate the compound's mechanism of action in complex biological systems?
Advanced studies use knockout cell lines or CRISPR-edited models to validate target engagement. Proteomics (e.g., SILAC or TMT labeling) identifies downstream signaling pathways. In vivo pharmacokinetics (e.g., bioavailability and metabolite profiling) are assessed via LC-MS/MS in rodent models .
Q. What computational approaches predict the compound's reactivity in novel chemical transformations?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects are modeled using COSMO-RS. For photochemical applications, TD-DFT evaluates excited-state behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
